

4-Chloro-2-fluorobenzenesulfonyl chloride

literature review

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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzenesulfonyl chloride

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An In-depth Technical Guide to **4-Chloro-2-fluorobenzenesulfonyl Chloride** for Advanced Research and Development

Executive Summary: **4-Chloro-2-fluorobenzenesulfonyl chloride** is a pivotal reagent in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct electronic properties that are highly advantageous for the synthesis of novel sulfonamides and other sulfur-containing compounds. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis, reactivity, mechanistic insights, and applications. It includes field-proven protocols and safety guidelines to facilitate its effective and safe utilization in the laboratory.

Introduction to a Key Synthetic Building Block

4-Chloro-2-fluorobenzenesulfonyl chloride, identified by its CAS Number 141337-26-0, has emerged as a crucial building block in the synthesis of complex organic molecules.^{[1][2]} Its primary utility lies in its function as a precursor to sulfonamides, a pharmacophore of immense importance in drug discovery. The sulfonamide functional group is a cornerstone in a wide array of therapeutic agents, demonstrating antibacterial, anti-inflammatory, anticancer, and diuretic activities.^[3]

The strategic placement of a fluorine atom ortho to the sulfonyl chloride group and a chlorine atom in the para position creates a unique electronic and steric environment. This arrangement

significantly influences the reactivity of the sulfonyl chloride and modulates the physicochemical properties—such as metabolic stability, pKa, lipophilicity, and target-binding affinity—of the resulting sulfonamide derivatives.^[3] This guide serves as a senior application scientist's perspective on harnessing the full potential of this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Physical and Chemical Properties

The key properties of **4-chloro-2-fluorobenzenesulfonyl chloride** are summarized below, providing essential data for experimental planning and safety assessments.

Property	Value	Source(s)
CAS Number	141337-26-0	[1] [4] [5]
Molecular Formula	C ₆ H ₃ Cl ₂ FO ₂ S	[1]
Molecular Weight	229.06 g/mol	[4] [5]
Appearance	White to off-white solid/crystals	[5] [6] [7]
Melting Point	34-38 °C (lit.)	[5] [8] [9]
Boiling Point	257.4 ± 20.0 °C at 760 Torr (Predicted)	[8] [10]
Density	1.610 ± 0.06 g/cm ³ (Predicted)	[8] [10]
Solubility	Very slightly soluble in water (0.41 g/L at 25°C, Predicted). Reacts with water.	[10]

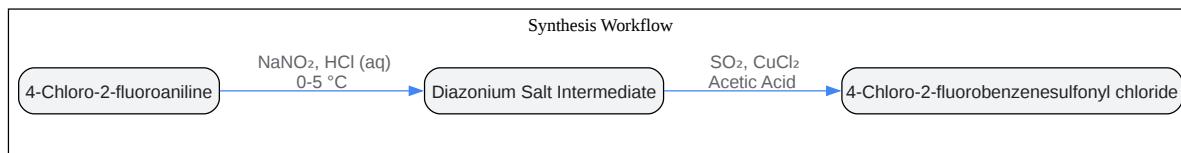
Spectroscopic Data Interpretation

While a dedicated public spectrum for **4-chloro-2-fluorobenzenesulfonyl chloride** is not readily available, data can be inferred from its structure and comparison with analogues like 4-chlorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride.^{[11][12]}

- ^1H NMR: The aromatic region would display a complex splitting pattern for the three protons, influenced by fluorine-proton and proton-proton coupling. The proton ortho to the fluorine and sulfonyl chloride groups would likely appear as a doublet of doublets at the most downfield shift.
- ^{13}C NMR: The spectrum would show six distinct aromatic carbon signals. Carbon-fluorine coupling would be observable, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant ($^1\text{J}_{\text{CF}}$).
- IR Spectroscopy: Key vibrational bands would include strong absorptions for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group (typically around 1375 cm^{-1} and 1185 cm^{-1} , respectively) and C-F and C-Cl stretching bands.

Synthesis and Manufacturing Pathway

The most common industrial synthesis of arylsulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound. However, for a specifically substituted precursor like 4-chloro-2-fluoroaniline, a more controlled, multi-step synthesis is typically employed. The process begins with the diazotization of the aniline, followed by a sulfonyl chloride formation step, often inspired by the Sandmeyer reaction.



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Caption: General workflow for synthesizing **4-chloro-2-fluorobenzenesulfonyl chloride**.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established chemical transformations for converting an aniline to a sulfonyl chloride.^[8]

Materials:

- 4-Chloro-2-fluoroaniline
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric Acid (HCl)
- Sulfur dioxide (SO_2) gas
- Copper(II) chloride (CuCl_2)
- Glacial Acetic Acid
- Ice
- Diethyl ether or Dichloromethane for extraction
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Diazotization:**
 - In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
 - Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

- Sulfonylation (Sandmeyer-type Reaction):
 - In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in glacial acetic acid.
 - Bubble sulfur dioxide gas through this solution until it is saturated.
 - Cool the SO_2 -saturated solution to 5-10 °C.
 - Slowly add the cold diazonium salt solution from Step 1 to the $\text{SO}_2/\text{CuCl}_2$ solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 15 °C during the addition.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Pour the reaction mixture into a large volume of ice-water. A solid or oil will separate.
 - Extract the aqueous mixture with diethyl ether or dichloromethane (3x).
 - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **4-chloro-2-fluorobenzenesulfonyl chloride**.
 - The product can be further purified by vacuum distillation or recrystallization if necessary.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **4-chloro-2-fluorobenzenesulfonyl chloride** is dominated by the high electrophilicity of the sulfur atom, making it an excellent substrate for nucleophilic substitution.

Reaction with Amines: The Gateway to Sulfonamides

The primary application of this reagent is its reaction with primary or secondary amines to form N-substituted sulfonamides. This reaction, often conducted in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds via a classical nucleophilic addition-elimination mechanism.[3][13]

Caption: Mechanism of sulfonamide formation.

Causality Behind Experimental Choices:

- Base: A base (e.g., pyridine) is crucial. It acts as a scavenger for the HCl generated during the reaction.[13][14] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
- Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride.
- Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.[3]

Electronic Effects of Ring Substituents

The fluorine and chlorine atoms are electron-withdrawing groups that increase the electrophilicity of the sulfonyl sulfur atom, making the compound more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

- Ortho-Fluoro Group: The strong inductive effect (-I) of the fluorine atom significantly enhances the electrophilicity of the sulfur center.
- Para-Chloro Group: The chlorine atom also contributes an inductive withdrawing effect, further activating the molecule.

Applications in Medicinal Chemistry and Drug Development

4-Chloro-2-fluorobenzenesulfonyl chloride is a valuable building block for creating libraries of novel sulfonamides for screening against various biological targets. The specific substitution pattern allows for fine-tuning of a drug candidate's properties.

One documented application is in the synthesis of [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol, showcasing its use in creating complex, multi-ring structures with potential pharmacological activity.[\[5\]](#)[\[8\]](#)[\[9\]](#) The resulting 4-chloro-2-fluorophenylsulfonyl moiety is often explored in drug design to improve cell permeability, enhance binding to target proteins, and optimize metabolic stability.

Safety, Handling, and Storage

As a highly reactive and corrosive compound, strict adherence to safety protocols is mandatory.

Hazard Profile:

- GHS Classification: Skin Corrosion/Irritation, Category 1B.[\[5\]](#)[\[7\]](#)
- Hazard Statements: H314 - Causes severe skin burns and eye damage.[\[5\]](#)[\[7\]](#)
- Reactivity: Moisture sensitive. Reacts with water, alcohols, and other nucleophiles. Contact with water may liberate toxic gas (HCl).[\[15\]](#)

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[\[5\]](#)[\[16\]](#)
- Dispensing: Handle as a solid in a glove box or under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.
- Spill & Waste: Neutralize small spills with a suitable agent like sodium bicarbonate. Dispose of waste in accordance with local, state, and federal regulations. Do not pour into drains.[\[17\]](#)

Storage:

- Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[\[7\]](#)[\[8\]](#)
- Keep in a cool, dry, and well-ventilated area away from incompatible substances such as water, bases, and oxidizing agents. Refrigeration (2-8°C) is recommended.[\[7\]](#)[\[8\]](#)

Conclusion

4-Chloro-2-fluorobenzenesulfonyl chloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, governed by the electrophilic sulfur center and modulated by the unique halogen substitution pattern, provides a reliable platform for constructing diverse molecular architectures. By understanding its synthesis, properties, and reaction mechanisms, and by adhering to strict safety protocols, researchers can effectively leverage this reagent to advance their scientific objectives.

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